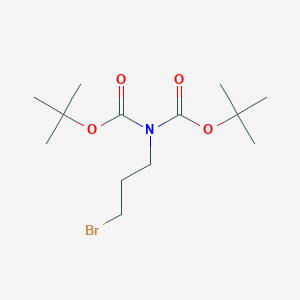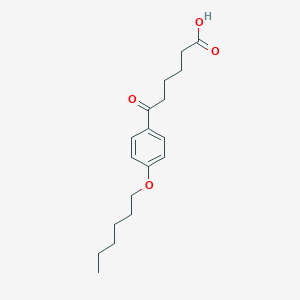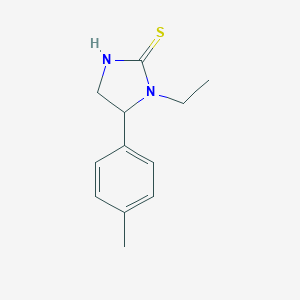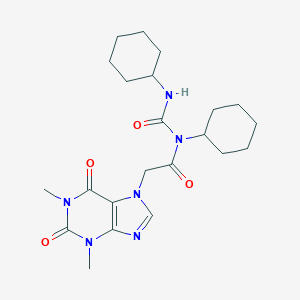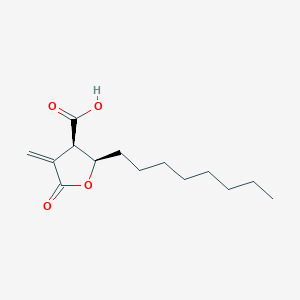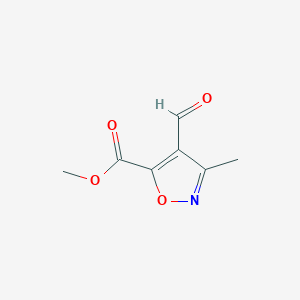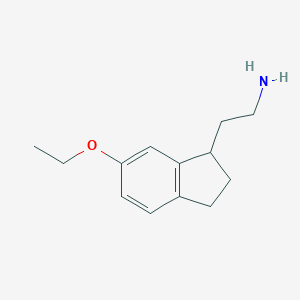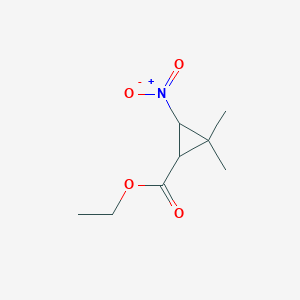
Ethyl 2,2-dimethyl-3-nitrocyclopropane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-nitro-, ethyl ester (9CI) is an organic compound with the molecular formula C₇H₁₁NO₄. This compound is characterized by a cyclopropane ring substituted with a carboxylic acid ester group, two methyl groups, and a nitro group. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2,2-dimethyl-3-nitro-, ethyl ester typically involves the following steps:
Formation of Cyclopropanecarboxylic Acid: The initial step involves the formation of cyclopropanecarboxylic acid. This can be achieved through the reaction of cyclopropane with carbon monoxide and a suitable catalyst under high pressure and temperature conditions.
Esterification: The cyclopropanecarboxylic acid is then esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form the ethyl ester.
Nitration: The final step involves the nitration of the ethyl ester using a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the 3-position of the cyclopropane ring.
Industrial Production Methods
Industrial production of Cyclopropanecarboxylic acid, 2,2-dimethyl-3-nitro-, ethyl ester follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-nitro-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or hydroxylamines.
Substitution: Various ester derivatives depending on the nucleophile used.
科学研究应用
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-nitro-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of Cyclopropanecarboxylic acid, 2,2-dimethyl-3-nitro-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with molecular targets.
相似化合物的比较
Similar Compounds
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, ethyl ester: Similar structure but with a different substituent at the 3-position.
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, 2-methyl-4-oxo-3-(2-pentenyl)-2-cyclopenten-1-yl ester: Another derivative with a different ester group.
Uniqueness
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-nitro-, ethyl ester is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the cyclopropane ring, ester group, and nitro group makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
174574-81-3 |
|---|---|
分子式 |
C8H13NO4 |
分子量 |
187.19 g/mol |
IUPAC 名称 |
ethyl 2,2-dimethyl-3-nitrocyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H13NO4/c1-4-13-7(10)5-6(9(11)12)8(5,2)3/h5-6H,4H2,1-3H3 |
InChI 键 |
MDYSCNIFVJSGAT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1C(C1(C)C)[N+](=O)[O-] |
规范 SMILES |
CCOC(=O)C1C(C1(C)C)[N+](=O)[O-] |
同义词 |
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-nitro-, ethyl ester (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B64298.png)

![4-Propyl-1H-benzo[d]imidazol-5-amine](/img/structure/B64308.png)

